5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine

Catalog No.
S12251211
CAS No.
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-a...

Product Name

5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine

IUPAC Name

5-(1-aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-7(12)10-5-6-11(13-8(10)2)14-9-3-4-9/h5-7,9H,3-4,12H2,1-2H3,(H,13,14)

InChI Key

AOYJSMGQGZTHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CC2)C(C)N

5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an aminoethyl group and a cyclopropyl moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent.

Chemical Structure

The molecular formula of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine is C₁₂H₁₉N₃, with a molecular weight of approximately 205.30 g/mol. The presence of both the cyclopropyl and aminoethyl groups contributes to its distinctive reactivity and biological properties.

Typical of amines and pyridines:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The cyclopropyl group may participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.
  • Radical Reactions: Nitrogen-centered radicals generated from this compound can engage in radical reactions, such as hydrogen atom transfer or addition to double bonds, facilitating the formation of diverse products .

Research indicates that 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine exhibits significant biological activity. It has been evaluated for:

  • Antitumor Activity: Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
  • Neuroprotective Properties: The structural features may confer protective effects on neuronal cells, making it a candidate for neurodegenerative disease research.
  • Antimicrobial Effects: Some studies indicate potential antimicrobial activity, although further investigation is required to elucidate the mechanisms involved.

Several synthetic routes have been explored for the preparation of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine:

  • Alkylation of Pyridine Derivatives: The synthesis often begins with commercially available pyridine derivatives, which are alkylated using appropriate alkyl halides or amines.
  • Cyclopropanation Reactions: Cyclopropyl groups can be introduced via cyclopropanation methods using diazo compounds or other reagents under controlled conditions.
  • Reduction Reactions: Certain synthetic pathways involve the reduction of intermediates to achieve the desired amine functionality.

5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a promising candidate for drug development, particularly in oncology and neurology.
  • Chemical Research: The compound serves as a useful building block in organic synthesis and materials science.
  • Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against pests and pathogens.

Interaction studies are crucial for understanding the pharmacodynamics of 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific biological receptors can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems is essential for assessing its efficacy and safety.

Several compounds share structural similarities with 5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
2-Amino-6-methylpyridineSimple pyridine with an amino groupBasic structure; less complex than 5-(1-Aminoethyl)...
N,N-DimethylaminoethanolContains dimethylamino groupLacks the cyclopropyl moiety; different reactivity
CyclopropylamineSimple amine with a cyclopropyl groupNo pyridine ring; different biological activity
N-Cyclopropyl-N'-methylureaUrea derivative with cyclopropyl substitutionDifferent functional group; potential agricultural use

Uniqueness

5-(1-Aminoethyl)-N-cyclopropyl-6-methylpyridin-2-amine stands out due to its combination of a pyridine ring, an amino group, and a cyclopropyl moiety, which may enhance its biological activity compared to simpler analogs. Its diverse reactivity profiles and potential therapeutic applications further underline its significance in chemical research and drug development.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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